molecular formula C20H24FN3O4S B2475258 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-61-3

2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

Cat. No. B2475258
CAS RN: 897621-61-3
M. Wt: 421.49
InChI Key: SCIJZKUEHJXNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide”, related compounds have been synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis involved a series of reactions, including the Mannich reaction .

Scientific Research Applications

Thermal Degradation and Analysis

  • Study on Thermal Degradation: Investigation into the thermal degradation of modafinil and related compounds, including 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetamide variants, highlights the challenges in routine GC-MS analysis due to heat-induced degradation, forming complex products like tetraphenylethane analogs (Dowling et al., 2017).

Radiosynthesis and Imaging Applications

  • Radiosynthesis for PET Imaging: A study on the synthesis of radioligands for PET imaging, utilizing compounds with fluorine structures similar to 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, demonstrates the potential in neuroimaging and the study of neurological disorders (Dollé et al., 2008).

Metabolism and Carcinogenesis Studies

  • Metabolism of Aromatic Amines: Research on the metabolism of hydroxamic acids, related to aromatic amines, discusses the formation of N,O-sulfonate and N,O-glucuronide conjugates, highlighting the role of sulfonation in chemical carcinogenesis (Mulder & Meerman, 1983).

Neurochemical Substrate Modulation

  • Modafinil's Neurochemical Effects: A study on modafinil, a compound structurally similar to 2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, discusses its effect on dopamine and norepinephrine transporters, potentially relevant for understanding similar compounds' mechanisms of action (Madras et al., 2006).

Chemoselective Acetylation in Drug Synthesis

  • Acetylation for Antimalarial Drugs: The chemoselective monoacetylation of amino groups, relevant to the synthesis of compounds like N-(2-Hydroxyphenyl)acetamide, provides insights into the synthesis process for antimalarial drugs (Magadum & Yadav, 2018).

Immunomodulatory Effects

  • Study on Immunomodulation: CL 259,763, structurally similar to the queried compound, demonstrated the ability to modify lymphoid cell reactivity affected by tumor growth, indicating potential applications in cancer immunotherapy (Wang et al., 2004).

Anti-Epileptic Drug Development

  • Anti-Epileptic Drug Candidate Identification: Identification of novel anti-epileptic drug candidates structurally related to the queried compound, such as 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide, emphasizes the potential in neurological disorder treatment (Tanaka et al., 2019).

Cytotoxic Activity in Cancer Research

  • Cytotoxicity of Novel Derivatives: Research on sulfonamide derivatives, including those structurally related to the queried compound, shows significant potential in targeted cancer therapies (Ghorab et al., 2015).

Immunorestorative Characteristics

  • Immunorestorative Properties in Cancer: Investigation into the immunorestorative properties of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide in cancer models provides insight into potential applications for enhancing the immune response in cancer therapy (Wang et al., 1988).

Novel Compound Synthesis

  • Synthesis of Novel Acetamides: The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcases advancements in the development of new pharmaceutical compounds (Yang Man-li, 2008).

Peripheral Benzodiazepine Receptor Imaging

  • PET Imaging Ligands: Development of potent radioligands for peripheral benzodiazepine receptors, such as [(18)F]-FMDAA1106, offers potential in neurological and psychiatric disorder imaging (Zhang et al., 2003).

Safety and Hazards

The safety and hazards associated with “2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide” are not well-documented. It is always recommended to handle chemicals with appropriate safety measures .

Future Directions

Given the limited information available on “2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide”, future research could focus on its synthesis, characterization, and potential applications. The related compounds’ activity against acetylcholinesterase suggests potential applications in treating neurological disorders like Alzheimer’s disease .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c21-18-8-4-5-9-19(18)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJZKUEHJXNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.